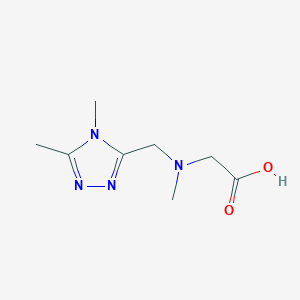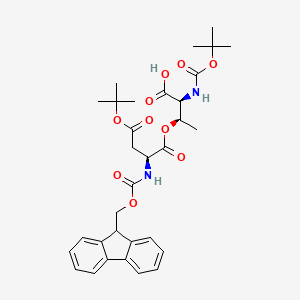
Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” is a compound used in peptide synthesis. It consists of two amino acids, threonine and aspartic acid, each protected by different groups to prevent unwanted reactions during synthesis. The Boc group protects the amino group of threonine, while the Fmoc group protects the amino group of aspartic acid. The OtBu group protects the carboxyl group of aspartic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” typically involves the following steps:
Protection of Amino Groups: The amino groups of threonine and aspartic acid are protected using Boc and Fmoc groups, respectively.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Protection of Carboxyl Group: The carboxyl group of aspartic acid is protected using the OtBu group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often using automated peptide synthesizers to ensure precision and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
“Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” can undergo various reactions, including:
Deprotection Reactions: Removal of Boc, Fmoc, and OtBu groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Boc groups are typically removed using trifluoroacetic acid (TFA), Fmoc groups using piperidine, and OtBu groups using TFA.
Coupling: Common reagents include DCC, DIC, and bases like NMM.
Major Products
The major products of these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis.
Wissenschaftliche Forschungsanwendungen
“Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” is widely used in:
Chemistry: For the synthesis of peptides and proteins.
Biology: In studies involving protein structure and function.
Medicine: For the development of peptide-based drugs.
Industry: In the production of synthetic peptides for research and therapeutic purposes.
Wirkmechanismus
The compound itself does not have a specific mechanism of action but serves as a building block in peptide synthesis. The peptides synthesized using this compound can have various mechanisms of action, depending on their sequences and structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Ala-OH.Fmoc-Gly-OtBu: Another protected dipeptide used in peptide synthesis.
Boc-Lys-OH.Fmoc-Ser(OtBu)-OH: A protected dipeptide with lysine and serine.
Uniqueness
“Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” is unique due to its specific combination of threonine and aspartic acid with distinct protective groups, making it suitable for synthesizing peptides with these amino acids.
Eigenschaften
Molekularformel |
C32H40N2O10 |
|---|---|
Molekulargewicht |
612.7 g/mol |
IUPAC-Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C32H40N2O10/c1-18(26(27(36)37)34-30(40)44-32(5,6)7)42-28(38)24(16-25(35)43-31(2,3)4)33-29(39)41-17-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-24,26H,16-17H2,1-7H3,(H,33,39)(H,34,40)(H,36,37)/t18-,24+,26+/m1/s1 |
InChI-Schlüssel |
PGYUAOMDCYWBFY-VAQLEPBLSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15249455.png)

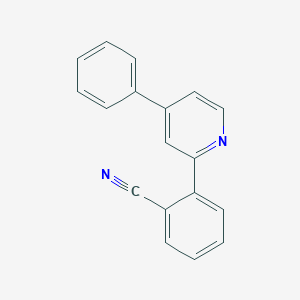

![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
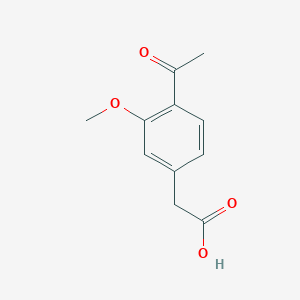
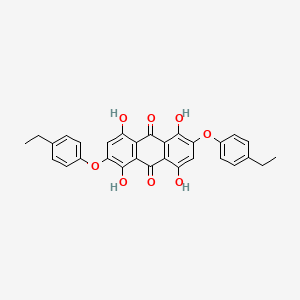
![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
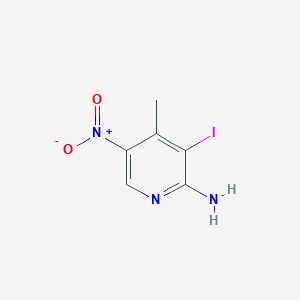
![N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B15249511.png)

